Cas no 1031927-10-2 ((R,S)-Fmoc-thc(boc)-oh)
(R,S)-Fmoc-thc(boc)-oh Chemical and Physical Properties
Names and Identifiers
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- (R,S)-Fmoc-thc(boc)-OH
- (R,S)-Fmoc-thc(boc)-oh
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- MDL: MFCD09264213
- Inchi: 1S/C33H32N2O6/c1-32(2,3)41-31(39)35-27-15-9-8-14-24(27)25-18-33(29(36)37,17-16-28(25)35)34-30(38)40-19-26-22-12-6-4-10-20(22)21-11-5-7-13-23(21)26/h4-15,26H,16-19H2,1-3H3,(H,34,38)(H,36,37)
- InChI Key: OLAORHBABBKCGZ-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)C2=C(C=CC=C2)C2=C1CCC(NC(OCC1C3=C(C=CC=C3)C3=C1C=CC=C3)=O)(C(O)=O)C2
Computed Properties
- Exact Mass: 552.226037g/mol
- Monoisotopic Mass: 552.226037g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 41
- Rotatable Bond Count: 7
- Complexity: 988
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 552.6g/mol
- XLogP3: 6.2
- Topological Polar Surface Area: 107Ų
(R,S)-Fmoc-thc(boc)-oh Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F679668-10mg |
(R,S)-Fmoc-thc(boc)-OH |
1031927-10-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F679668-50mg |
(R,S)-Fmoc-thc(boc)-OH |
1031927-10-2 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F679668-100mg |
(R,S)-Fmoc-thc(boc)-OH |
1031927-10-2 | 100mg |
$ 135.00 | 2022-06-04 | ||
| abcr | AB243523-100 mg |
3-Amino-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid, N1-BOC 3-FMOC protected; . |
1031927-10-2 | 100 mg |
€256.50 | 2023-07-20 | ||
| abcr | AB243523-250 mg |
3-Amino-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid, N1-BOC 3-FMOC protected; . |
1031927-10-2 | 250 mg |
€449.80 | 2023-07-20 | ||
| abcr | AB243523-1 g |
3-Amino-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid, N1-BOC 3-FMOC protected; . |
1031927-10-2 | 1 g |
€953.30 | 2023-07-20 | ||
| Apollo Scientific | OR2676-100mg |
3-Amino-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid, N9-BOC 3-FMOC protected |
1031927-10-2 | 97% | 100mg |
£146.00 | 2023-09-02 | |
| Apollo Scientific | OR2676-250mg |
3-Amino-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid, N9-BOC 3-FMOC protected |
1031927-10-2 | 97% | 250mg |
£221.00 | 2023-09-02 | |
| Apollo Scientific | OR2676-1g |
3-Amino-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid, N9-BOC 3-FMOC protected |
1031927-10-2 | 97% | 1g |
£405.00 | 2023-09-02 | |
| abcr | AB243523-100mg |
3-Amino-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid, N1-BOC 3-FMOC protected; . |
1031927-10-2 | 100mg |
€256.50 | 2025-02-18 |
(R,S)-Fmoc-thc(boc)-oh Suppliers
(R,S)-Fmoc-thc(boc)-oh Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on (R,S)-Fmoc-thc(boc)-oh
Introduction to (R,S)-Fmoc-thc(boc)-oh and Its Significance in Modern Chemical Biology
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the field of medicinal chemistry. Among these, (R,S)-Fmoc-thc(boc)-oh stands out as a compound of significant interest due to its unique structural and functional properties. This compound, identified by its CAS number 1031927-10-2, has garnered attention for its potential applications in synthetic chemistry and biologically active molecule synthesis. The introduction of this compound into research frameworks has opened new avenues for exploring therapeutic interventions and understanding molecular mechanisms.
The name (R,S)-Fmoc-thc(boc)-oh provides a rich tapestry of information about its chemical nature. The prefix "Fmoc" denotes the presence of a fluorenylmethyloxycarbonyl group, a protecting group commonly used in peptide synthesis to safeguard the amino group during coupling reactions. The "thc" abbreviation refers to tetrahydrocannabinol, a well-known phytocannabinoid found in cannabis plants, which is celebrated for its pharmacological properties. The "boc" suffix indicates the tert-butoxycarbonyl group, another protecting group that shields carboxyl groups during synthetic processes. Finally, "oh" signifies the presence of a hydroxyl group, which is a key functional moiety influencing the compound's reactivity and biological interactions.
In recent years, there has been a surge in research focused on cannabinoids due to their diverse pharmacological effects. (R,S)-Fmoc-thc(boc)-oh is particularly intriguing because it represents a chiral derivative of THC, allowing researchers to investigate the stereochemical aspects of cannabinoid action. Chirality is a fundamental concept in pharmacology, where the spatial arrangement of atoms can significantly alter a molecule's biological activity. The (R,S) configuration indicates that the compound contains both right-handed (R) and left-handed (S) enantiomers, providing a balanced perspective on how these stereoisomers interact with biological targets.
The significance of this compound is further underscored by its potential applications in drug design and development. Researchers are increasingly leveraging synthetic strategies to create modified versions of natural products like THC to enhance their therapeutic profiles while minimizing side effects. The use of protecting groups such as Fmoc and Boc allows for precise control over synthetic pathways, enabling the construction of complex molecular architectures with high fidelity. This level of control is essential for developing novel drugs that can target specific biological pathways with high selectivity.
Advances in analytical techniques have also contributed to the growing interest in (R,S)-Fmoc-thc(boc)-oh. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into the structure and conformation of this compound. These tools are invaluable for elucidating the three-dimensional structure of molecules, which is crucial for understanding their biological function. Additionally, computational methods like molecular dynamics simulations are being employed to predict how these compounds might interact with biological targets at the atomic level.
The integration of computational chemistry with experimental approaches has revolutionized drug discovery processes. By combining theoretical modeling with empirical data, researchers can accelerate the identification and optimization of lead compounds like (R,S)-Fmoc-thc(boc)-oh. This interdisciplinary approach not only saves time and resources but also enhances the likelihood of success in developing new therapeutics. The ability to predictably design and synthesize molecules with desired properties has made compounds like this one indispensable in modern pharmaceutical research.
In conclusion, (R,S)-Fmoc-thc(boc)-oh, identified by its CAS number 1031927-10-2, represents a fascinating compound with far-reaching implications in chemical biology and medicinal chemistry. Its unique structural features, combined with its potential applications in drug design and development, make it a cornerstone in ongoing research efforts. As our understanding of molecular mechanisms continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of therapeutic interventions.
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